4,5,8-Trimethyl-6-nitroquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
4,5,8-trimethyl-6-nitroquinoline |
InChI |
InChI=1S/C12H12N2O2/c1-7-4-5-13-12-8(2)6-10(14(15)16)9(3)11(7)12/h4-6H,1-3H3 |
InChI Key |
PUOFXKNGSGRWPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C(C2=NC=C1)C)[N+](=O)[O-])C |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Reactivity Profiles of Nitroquinoline Derivatives
Mechanistic Pathways of Nucleophilic Aromatic Substitution on Nitroquinolines (SNArH)
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for electron-deficient aromatic systems like nitroquinolines. wikipedia.orgbyjus.com In this mechanism, a nucleophile attacks the aromatic ring, which has been rendered electrophilic by the presence of strong electron-withdrawing groups, leading to the displacement of a leaving group. wikipedia.org The nitro group is one of the most effective activating groups for SNAr reactions, especially when positioned ortho or para to the site of substitution, as it can stabilize the negatively charged intermediate through resonance. wikipedia.orgbyjus.com In the context of 4,5,8-trimethyl-6-nitroquinoline, the nitro group at the C-6 position strongly activates the quinoline (B57606) ring for nucleophilic attack.
A related and important pathway for these compounds is the Vicarious Nucleophilic Substitution of Hydrogen (VNS), a specific type of SNAr where a hydrogen atom is displaced instead of a more conventional leaving group. This reaction is particularly relevant for nitro-activated arenes and heterocycles. nih.gov
The SNAr mechanism is generally accepted to proceed via a two-step addition-elimination process. researchgate.net The first and often rate-determining step is the nucleophilic attack on an electron-deficient carbon atom of the aromatic ring. researchgate.net This attack disrupts the aromaticity and forms a resonance-stabilized, anionic intermediate known as a σ-adduct, or Meisenheimer complex. wikipedia.org
The stability of this Meisenheimer complex is crucial to the reaction's feasibility. In nitroquinolines, the electron-withdrawing nitro group plays a pivotal role in stabilizing this intermediate by delocalizing the negative charge across the aromatic system. wikipedia.orgbyjus.com For instance, in the reaction of a nucleophile with a nitroquinoline, the negative charge of the formed σ-adduct can be effectively delocalized onto the oxygen atoms of the nitro group through resonance. Highly electron-deficient substrates, such as those containing multiple nitro groups, can form unusually stable Meisenheimer complexes that can be isolated and characterized spectroscopically. nih.govresearchgate.net While some SNAr reactions may proceed through a concerted mechanism, the presence of a powerful activating group like the nitro group in nitroquinolines strongly favors the stepwise pathway involving a distinct Meisenheimer intermediate. nih.gov
The efficiency and rate of SNAr reactions are governed by several factors, including the nature of both the activating groups and the leaving group. nih.gov
Activating Groups: The primary activating group in this compound is the nitro (-NO₂) group at the C-6 position. Electron-withdrawing groups like -NO₂ activate the ring toward nucleophilic attack by reducing its electron density. wikipedia.orgmasterorganicchemistry.com The activating power of a group is related to its ability to stabilize the intermediate Meisenheimer complex. The nitro group is exceptionally effective at this, particularly when it is ortho or para to the position of nucleophilic attack, allowing for direct resonance delocalization of the negative charge. byjus.com
Leaving Groups: A good leaving group in SNAr reactions is one that is stable once it has departed with the electron pair from its bond to the ring carbon. In many SNAr reactions, halides are common leaving groups. wikipedia.org The relative reactivity, often referred to as the "element effect," typically follows the order F > Cl > Br > I. This is because the rate-determining step is often the initial nucleophilic attack, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon more electrophilic and susceptible to attack. nih.gov However, in some cases, the nitro group itself can act as the leaving group (as a nitrite (B80452) ion), particularly in intramolecular cyclization reactions following an initial substitution. researchgate.net In VNS reactions, the "leaving group" is formally a hydride ion (H⁻), which is a very poor leaving group; the mechanism circumvents this by involving an oxidation step to eliminate the hydrogen. nih.gov
| Group Type | Role in SNAr Reaction | Examples |
| Activating Group | Renders the aromatic ring electrophilic and stabilizes the Meisenheimer intermediate. | Nitro (-NO₂), Cyano (-CN), Acyl (-COR) |
| Leaving Group | Is displaced by the incoming nucleophile. Its ability to stabilize a negative charge influences the second step of the reaction. | Halides (F, Cl, Br, I), Nitrite (-NO₂), Sulfonate Esters |
Since the SNAr reaction occurs at a planar, sp²-hybridized carbon and proceeds through a non-chiral intermediate, it does not involve backside attack in the manner of an SN2 reaction. wikipedia.org The key considerations are therefore regiochemical—that is, where on the ring the substitution occurs.
The regiochemistry of nucleophilic substitution on the nitroquinoline skeleton is complex and influenced by both electronic and steric factors. In 6-nitroquinoline (B147349), studies have shown that nucleophilic attack often occurs at the C-5 position, which is ortho to the activating nitro group. rsc.org Similarly, in studies on 8-nitroquinoline (B147351) derivatives, vicarious nucleophilic substitution by a bulky nucleophile like 9H-carbazole occurred exclusively at the C-7 position (ortho to the nitro group). nih.gov This highlights a strong directing effect of the nitro group to the adjacent positions.
For this compound, the C-6 nitro group would be expected to strongly activate the C-5 and C-7 positions for nucleophilic attack. The choice between these two sites would be influenced by the steric hindrance imposed by the neighboring methyl groups at C-4, C-5, and C-8, as well as the size of the attacking nucleophile. nih.gov The methyl group at C-5, in particular, would sterically hinder attack at that same position, likely directing nucleophiles toward the C-7 position.
Electronic and Steric Effects on Reaction Dynamics within the Trimethylnitroquinoline Framework
The reactivity of the this compound molecule is a fine balance of competing electronic and steric effects from its substituents.
Electronic Effects:
Nitro Group (-NO₂): This is a powerful deactivating group for electrophilic substitution but a strong activating group for nucleophilic substitution. masterorganicchemistry.com It withdraws electron density from the entire quinoline ring system through both the inductive effect (due to the high electronegativity of nitrogen and oxygen) and the resonance effect (delocalizing ring electrons onto the nitro group). wikipedia.orgmasterorganicchemistry.com This effect is most pronounced at the ortho and para positions (C-5, C-7, and C-2/C-4 relative to C-6), making them more electrophilic.
Methyl Groups (-CH₃): Methyl groups are weakly electron-donating through an inductive effect and hyperconjugation. They increase the electron density of the ring, which generally activates a ring towards electrophilic attack and slightly deactivates it towards nucleophilic attack. masterorganicchemistry.com
In the this compound framework, the strong electron-withdrawing nature of the C-6 nitro group dominates, rendering the molecule susceptible to nucleophilic attack. The electron-donating methyl groups at C-4, C-5, and C-8 slightly counteract this effect but are unlikely to overcome the powerful activation provided by the nitro group.
Steric Effects: The three methyl groups introduce significant steric bulk, which can direct the regiochemical outcome of reactions.
The C-5 methyl group directly blocks one of the positions most activated by the C-6 nitro group (the C-5 position). This steric hindrance would make nucleophilic attack at C-5 highly unfavorable.
The C-8 methyl group and C-4 methyl group can influence the conformation of reactants and intermediates, potentially hindering access to the C-7 and C-5 positions, respectively, especially for large or bulky nucleophiles.
Therefore, nucleophilic attack on this compound would be electronically directed to C-5 and C-7 by the nitro group, but sterically funneled almost exclusively to the C-7 position due to the blocking effect of the C-5 methyl group.
| Substituent | Position | Electronic Effect | Steric Effect |
| Nitro | C-6 | Strongly electron-withdrawing (activating for SNAr) | Moderate |
| Methyl | C-4 | Weakly electron-donating | Hinders access to C-5 |
| Methyl | C-5 | Weakly electron-donating | Strongly hinders access to C-5 |
| Methyl | C-8 | Weakly electron-donating | Hinders access to C-7 |
Oxidative and Reductive Transformation Mechanisms of the Nitro Functionality
The nitro group is not merely a spectator or an activating group; it is a reactive functional group in its own right and can undergo various transformations, often in concert with substitution reactions on the ring. nih.gov
Reductive Transformations: The reduction of an aromatic nitro group to an amino group is a common and synthetically useful transformation. This can be achieved using various reducing agents, such as stannous chloride (SnCl₂) in acidic media or catalytic hydrogenation. nih.gov For instance, various substituted nitroquinolines have been successfully reduced to their corresponding aminoquinolines using SnCl₂, a method that tolerates a wide range of other functional groups. nih.gov
Theoretical and Computational Chemistry Approaches to 4,5,8 Trimethyl 6 Nitroquinoline
Quantum-Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum-chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, energies, and electronic distributions, which are key to understanding chemical behavior.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. For related compounds like 2-Methyl-8-nitroquinoline (2M8NQ), DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been used to obtain optimized geometrical parameters. researchgate.net
DFT is also crucial for mapping out energy landscapes, which describe the energy of a molecular system as its geometry changes. researchgate.netresearchgate.net These landscapes reveal stable isomers, transition states, and the energy barriers between them. For instance, in studies of tautomerization in other quinoline (B57606) derivatives, DFT has been used to calculate the barrier heights for interconversion between different forms, identifying the most stable tautomer in various phases. nih.gov By analyzing the potential energy surface, researchers can predict reaction thermodynamics and kinetics, identifying the most energetically favorable reaction pathways. researchgate.netresearchgate.net
Table 1: Example of DFT-Calculated Thermodynamic Parameters for a Quinoline Derivative (Note: Data is illustrative of the method, based on studies of related compounds.)
| Parameter | Value | Unit |
|---|---|---|
| Enthalpy (ΔH) | -203.64 to 0.55 | kcal/mol |
| Gibbs Free Energy (ΔG) | 183.34 to 16.95 | kcal/mol |
| Adsorption Energy | -202.61 to -3.46 | kcal/mol |
This table demonstrates the types of thermodynamic data that can be generated using DFT calculations, as seen in studies of drug-nanocarrier interactions. researchgate.net
Frontier Molecular Orbital (FMO) theory simplifies reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.
The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For the related compound 2-Methyl-8-nitroquinoline, the HOMO-LUMO energy gap has been analyzed to understand its reactivity and electronic properties. researchgate.net In studies of other quinazoline (B50416) derivatives, DFT has been used to calculate these energies, finding that compounds with lower energy gaps are generally more reactive. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies for a Quinoline Analog (Note: This data is representative of FMO analysis performed on related quinoline compounds.)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -2.8 |
| Energy Gap (ΔE) | 3.7 |
This table provides an example of HOMO, LUMO, and energy gap values that are typically calculated to assess molecular reactivity and stability. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. chemrxiv.orgnih.gov It helps to identify electron-rich and electron-poor regions, which are crucial for predicting how a molecule will interact with other chemical species. MEP maps use a color scale where red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack.
In studies of various nitroquinoline derivatives, MEP analysis has been performed to identify reactive sites. researchgate.netresearchgate.net For a molecule like 4,5,8-trimethyl-6-nitroquinoline, the nitro group (NO₂) would be expected to create a strongly electron-deficient (blue) region, making the quinoline ring susceptible to nucleophilic attack. The lone pairs on the nitrogen and oxygen atoms would be represented by electron-rich (red) areas. researchgate.net These maps provide a clear, qualitative picture of the molecule's reactivity and preferred sites for intermolecular interactions. researchgate.net
Computational chemistry allows for the precise location of transition states—the highest energy point along a reaction coordinate. Identifying the structure and energy of a transition state is essential for calculating the activation energy of a reaction, which determines its rate. nih.gov
By mapping the potential energy surface, researchers can trace the entire pathway of a chemical reaction, from reactants through transition states to products. researchgate.netresearchgate.net This is particularly useful for understanding reaction mechanisms, such as the steps involved in nucleophilic aromatic substitution on the nitroquinoline core. nih.gov For example, DFT calculations can model the approach of a nucleophile, the formation of an intermediate complex (like a Meisenheimer complex), and the final departure of a leaving group, providing a detailed, step-by-step view of the transformation. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system, MD simulations can provide detailed information about a molecule's conformational dynamics and its interactions with its environment. researchgate.netarxiv.org
For a molecule like this compound, MD simulations can explore the different spatial arrangements (conformations) that the molecule can adopt due to the rotation of its methyl groups. The simulation can reveal the most stable conformations and the energy barriers between them. nih.gov Furthermore, MD is extensively used to study how a molecule interacts with other molecules, such as solvent molecules or biological macromolecules. nih.govnih.gov These simulations can predict binding affinities and identify key intermolecular forces, like hydrogen bonds or π-π stacking, that stabilize a complex. nih.gov
Computational Spectroscopy for Predicting and Interpreting Spectroscopic Signatures
Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules. Calculated vibrational frequencies (FT-IR and FT-Raman) and electronic transition energies (UV-Vis) can be compared with experimental spectra to confirm a molecule's structure and aid in the assignment of spectral bands. researchgate.net
For related nitroquinoline compounds, theoretical calculations have successfully reproduced experimental vibrational spectra, with a detailed interpretation of the vibrational modes carried out using Potential Energy Distribution (PED) analysis. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) is used to simulate UV-Vis absorption spectra, predicting the wavelengths of maximum absorption (λmax) that correspond to electronic transitions, such as π→π* and n→π* transitions, within the molecule. nih.govresearchgate.net This predictive power is invaluable for characterizing new compounds and understanding their photophysical properties.
No Publicly Available Research Found on
This includes a lack of information on structure-activity relationship (SAR) paradigms derived from computational models, ligand-target interaction modeling through molecular docking studies, and the theoretical framework for pharmacophore modeling and virtual screening applications specifically for this compound.
While the broader class of quinoline derivatives has been the subject of extensive computational research due to their wide range of biological activities, including antimicrobial and anticancer properties, this specific trimethylated and nitrated quinoline does not appear in the public research domain in the context of computational modeling. uaeu.ac.aeresearchgate.netnih.govmdpi.comnih.gov
Therefore, the generation of a detailed, informative, and scientifically accurate article adhering to the requested outline is not possible at this time. The required research findings and data tables for this compound are not available in the reviewed sources.
Advanced Analytical and Structural Elucidation Methodologies
Spectroscopic Characterization Techniques for Structural Confirmation and Purity Assessment
Spectroscopic methods are fundamental in confirming the identity and purity of newly synthesized compounds. A combination of NMR, MS, and IR/UV-Vis spectroscopy provides a comprehensive profile of a molecule's structure and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Environment Analysis
NMR spectroscopy is an essential tool for determining the precise arrangement of atoms within a molecule. For a compound like 4,5,8-trimethyl-6-nitroquinoline, ¹H and ¹³C NMR would provide critical information.
¹H NMR: This technique would identify the chemical shifts and coupling constants of the protons on the quinoline (B57606) ring and the methyl groups. The integration of the signals would confirm the number of protons in each environment. For instance, distinct singlets would be expected for the three methyl groups, and the aromatic protons would show characteristic shifts and splitting patterns based on their positions relative to the nitro group and methyl substituents. In related nitroquinoline derivatives, the analysis of ¹H NMR spectra is a key step in confirming the structure. nih.gov
¹³C NMR: This would reveal the number of distinct carbon environments. The chemical shifts of the carbon atoms in the quinoline core would be influenced by the electron-withdrawing nitro group and the electron-donating methyl groups. Quaternary carbons, such as those to which the methyl groups are attached and those at the ring junctions, would also be identified.
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
MS: Electron Impact (EI) or Electrospray Ionization (ESI) would be used to generate a molecular ion peak (M+), which would confirm the molecular weight of this compound. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and methyl radicals (CH₃).
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule, which serves as a definitive confirmation of the chemical formula. HRMS is a standard characterization technique for newly synthesized nitroquinoline derivatives. researchgate.net
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
IR and UV-Vis spectroscopy provide information about the functional groups present and the electronic structure of the molecule.
IR Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups in this compound. Key expected vibrations would include strong asymmetric and symmetric stretching of the nitro group (N-O), typically found in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively. C-H stretching from the aromatic ring and methyl groups, and C=C and C=N stretching from the quinoline core would also be present. IR spectroscopy is routinely used to characterize nitroquinoline compounds. brieflands.com
UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption bands corresponding to electronic transitions within the molecule. These are usually π→π* and n→π* transitions characteristic of the conjugated quinoline system, with the positions of the absorption maxima (λ_max) being influenced by the substituents. researchgate.net
X-ray Crystallography for Precise Molecular Architecture Determination
Should suitable single crystals of this compound be grown, X-ray crystallography would provide the most definitive structural information.
Intermolecular Interactions and Crystal Packing Motifs (e.g., π-π stacking)
Analysis of the crystal structure would reveal how the molecules are arranged in the crystal lattice. This includes identifying and characterizing intermolecular interactions such as hydrogen bonds, van der Waals forces, and potential π-π stacking between the aromatic quinoline rings. These interactions are crucial in determining the physical properties of the solid material. Studies on related compounds have detailed such π-stacking interactions. researchgate.net
Exploration of Biological Activity Potential of 4,5,8 Trimethyl 6 Nitroquinoline and Derivatives Mechanistic and Pre Clinical Focus
Investigation of Antimicrobial Research Directions
Research into the antimicrobial effects of quinoline (B57606) derivatives is well-established. For instance, 8-hydroxyquinoline (B1678124) and its derivatives have demonstrated significant antimicrobial and antioxidant properties. nih.govuaeu.ac.aenih.gov Modifications to the quinoline structure, such as the addition of halogen, nitro, and amino groups, have been shown to influence their activity against a range of pathogens. nih.gov
Studies on Antibacterial Modalities against Specific Pathogens (e.g., Staphylococcus aureus, Escherichia coli)
No studies concerning the antibacterial activity of 4,5,8-trimethyl-6-nitroquinoline against Staphylococcus aureus, Escherichia coli, or any other pathogen have been identified.
In contrast, extensive research exists for other quinoline derivatives. For example, various 8-hydroxyquinoline derivatives have been tested against both Gram-positive and Gram-negative bacteria, including S. aureus and E. coli. nih.gov The synthesis of novel 8-hydroxyquinoline derivatives has yielded compounds with notable antibacterial activity, in some cases superior to standard antibiotics. nih.gov Furthermore, studies on 8-methoxyquinoline (B1362559) and its nitro-derivative, 5-nitro-8-methoxyquinoline, have also reported antibacterial effects. researchgate.net
Fungicidal Research Pathways and Mechanisms (e.g., Erysiphe graminis)
There is no available research on the fungicidal pathways or mechanisms of this compound against Erysiphe graminis or other fungi.
However, the antifungal potential of the quinoline scaffold is an active area of research. Compounds containing the 8-hydroxyquinoline nucleus are known to exhibit antifungal effects. uaeu.ac.aenih.govnih.gov Studies have detailed the synthesis and evaluation of 8-hydroxyquinoline derivatives against various phytopathogenic fungi. nih.gov Additionally, 8-methoxyquinoline has demonstrated strong antifungal activity against species such as Aspergillus flavus and Aspergillus niger. researchgate.net
Antiparasitic Research, including Antileishmanial and Antitrypanosomal Activity Hypotheses
No research or hypotheses regarding the antiparasitic, antileishmanial, or antitrypanosomal activity of this compound could be found in the available literature.
The broader family of quinoline compounds, particularly 8-aminoquinolines, has a long history in antiparasitic drug discovery. These derivatives have been investigated for their potential against a variety of parasites. researchgate.net
Research into Antiproliferative and Chemotherapeutic Modalities
Mechanisms of Antiproliferative Effects on Cell Lines (e.g., DNA intercalation, apoptosis induction)
There are no published studies on the mechanisms of any potential antiproliferative effects of this compound, such as DNA intercalation or apoptosis induction.
For other quinoline-based structures, these mechanisms are subjects of significant interest. The 8-hydroxyquinoline nucleus is a component of molecules investigated for their anticancer properties. uaeu.ac.aenih.gov
Exploration of Selectivity Profiles against Cancer Cell Lines
No data exists on the selectivity profile of this compound against any cancer cell lines.
The exploration of selectivity is a crucial aspect of anticancer research for other quinoline derivatives. The development of novel 8-hydroxyquinoline-based molecules aims to create potent lead compounds with good efficacy and low toxicity against various cancer cell lines. uaeu.ac.aenih.gov
Antiviral Research Frameworks for Nitroquinoline Compounds (e.g., SARS-CoV-2, H5N1)
The quinoline scaffold is a recurring motif in the development of antiviral agents, with derivatives showing promise against a range of viruses. nih.gov Research into quinoline-based compounds has identified them as potential inhibitors of various viral life cycle stages. nih.gov For instance, certain quinoline derivatives have demonstrated activity against Influenza A virus (IAV) by inhibiting viral transcription and replication at an early stage. nih.gov One study reported a quinoline derivative to be 8.2-fold more potent than the reference drug ribavirin (B1680618) against IAV. nih.gov
In the context of coronaviruses like SARS-CoV-2, host cell cathepsins B and L are crucial for viral entry. nih.gov Research has shown that nitroxoline (B368727), a 5-nitro-8-hydroxyquinoline, and its derivatives can impair SARS-CoV-2 infection in vitro. nih.gov This antiviral activity is linked to the inhibition of these cathepsins and was observed to be effective against both early and more recent variants of the virus. nih.gov The potential for nitroxoline to be repurposed as an antiviral therapeutic highlights the promise of the nitroquinoline core in combating viral infections. nih.gov
Furthermore, studies on other viruses, such as the H5N1 avian influenza virus, have also explored the potential of quinoline-related structures. While direct studies on this compound are absent, the established antiviral activity of related nitroquinoline compounds provides a strong rationale for investigating its potential in this area.
Enzyme Inhibition Studies and Mechanistic Insights
The ability of quinoline derivatives to inhibit various enzymes is a key area of their therapeutic potential. nih.gov The nitro group, in particular, can play a significant role in the compound's interaction with enzyme active sites.
Investigation of DNA Gyrase and Lanosterol 14α-Demethylase Inhibition
DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial agents. While direct studies on this compound are unavailable, quinoline-based compounds, in general, are known to interact with enzymes that act on DNA. nih.gov Some quinoline analogs have been shown to inhibit DNA methyltransferases through intercalation into the DNA minor groove, leading to conformational changes in the enzyme. nih.gov This mechanism of action, targeting the enzyme-DNA complex rather than the enzyme alone, is a known characteristic of some DNA gyrase inhibitors.
Lanosterol 14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. Inhibition of the fungal enzyme is the mechanism of action for azole antifungal drugs. The potential for quinoline derivatives to inhibit this enzyme is an area of interest, although specific studies on this compound are lacking. The investigation of such inhibitory activity would be a logical step in characterizing the biological profile of this compound.
Cathepsin B Inhibition Studies
Cathepsin B, a lysosomal cysteine protease, is implicated in various pathological processes, including cancer progression. Nitroxoline and its derivatives have been identified as potent, reversible inhibitors of cathepsin B. nih.gov The antiviral activity of these compounds against SARS-CoV-2 is, in part, attributed to their inhibition of this host enzyme. nih.gov Structure-activity relationship studies on nitroxoline derivatives have provided insights into the chemical features that enhance inhibitory activity. These studies offer a valuable framework for predicting the potential of this compound as a cathepsin B inhibitor.
Advanced Applications and Future Research Trajectories
Role as Versatile Synthetic Intermediates and Building Blocks for Complex Heterocyclic Systems
Substituted quinolines are fundamental building blocks in the synthesis of more complex molecular architectures. jocpr.com The structural features of 4,5,8-trimethyl-6-nitroquinoline, specifically the nitro group and methyl substituents, offer multiple avenues for further chemical modification, making it a potentially versatile synthetic intermediate.
The nitro group at the 6-position is a key functional handle. It can be readily reduced to an amino group (6-amino-4,5,8-trimethylquinoline). This transformation is significant as the resulting aminoquinoline can serve as a precursor for the synthesis of a variety of heterocyclic systems. For instance, the amino group can undergo condensation reactions with dicarbonyl compounds or their equivalents to form new fused rings, leading to the construction of polycyclic aromatic systems with potential applications in electronics or as intercalating agents.
Furthermore, the amino derivative can be a crucial component in the synthesis of novel therapeutic agents. The 8-aminoquinoline (B160924) scaffold, for example, is a well-known pharmacophore in antimalarial drugs. acs.org By analogy, the 6-amino derivative of 4,5,8-trimethylquinoline could be explored for similar biological activities. The methyl groups at positions 4, 5, and 8 also influence the reactivity and properties of the quinoline (B57606) core, potentially leading to new compounds with unique biological profiles. nih.gov The integration of this quinoline derivative with other bioactive frameworks could lead to hybrid compounds with enhanced or novel pharmacological properties. researchgate.net
The synthesis of complex heterocyclic systems often relies on the strategic functionalization of simpler building blocks. The presence of multiple substituent groups on the this compound ring system provides a platform for regioselective reactions, allowing for the controlled construction of intricate molecular designs.
Potential in Material Science, Chemical Probes, and Sensor Development
The inherent photophysical properties of the quinoline nucleus make its derivatives attractive candidates for applications in material science. Quinolines are known to be effective ligands for the preparation of phosphorescent complexes used in Organic Light Emitting Diodes (OLEDs). jocpr.com The specific substitution pattern of this compound could modulate the electronic properties of the quinoline system, potentially leading to new materials with tailored emission characteristics.
The nitro group, being a strong electron-withdrawing group, can significantly influence the intramolecular charge transfer (ICT) characteristics of the molecule. This property is highly desirable for the development of fluorescent chemical probes and sensors. Upon selective reduction of the nitro group to an amino group in the presence of a specific analyte, a significant change in the fluorescence signal (a "turn-on" or "turn-off" response) could be observed. This mechanism forms the basis for the rational design of chemosensors for the detection of various ions, molecules, or even changes in the microenvironment, such as pH or viscosity.
Furthermore, the quinoline scaffold can be functionalized with specific recognition moieties to create highly selective chemical probes. The trimethyl-substituted quinoline core of this compound could be further modified to incorporate binding sites for metal ions or biologically relevant anions, paving the way for the development of novel sensors with applications in environmental monitoring or medical diagnostics.
Innovative Methodologies for Sustainable Synthesis and Chemical Transformations
The traditional methods for quinoline synthesis often involve harsh reaction conditions, the use of hazardous reagents, and the generation of significant chemical waste. acs.org In recent years, there has been a considerable push towards the development of green and sustainable synthetic protocols for the production of quinoline derivatives. tandfonline.com
For a compound like this compound, future synthetic strategies would likely focus on environmentally benign approaches. This includes the use of greener solvents like water or ethanol (B145695), or even solvent-free reaction conditions. jocpr.comtandfonline.com Catalyst-free methods or the use of reusable and eco-friendly catalysts, such as amberlyst-15 or transition metal oxide-based catalysts, are also gaining prominence. tandfonline.comrsc.org
Beyond the initial synthesis, sustainable methods for the chemical transformation of this compound are also crucial. This includes the development of cleaner reduction methods for the nitro group, avoiding the use of stoichiometric and often toxic reducing agents. Catalytic hydrogenation using heterogeneous catalysts that can be easily recovered and reused would be a more sustainable alternative.
Future Research Paradigms for the Rational Design of Novel Quinoline-Based Scaffolds
The quinoline scaffold is a privileged structure in drug discovery, and the rational design of novel quinoline-based compounds continues to be an active area of research. nih.govnih.gov Future research on derivatives of this compound will likely focus on several key areas.
One major paradigm is the concept of molecular hybridization, where the quinoline core is combined with other pharmacophores to create hybrid molecules with dual or synergistic activities. researchgate.net This approach has shown promise in the development of new antimicrobial and anticancer agents. researchgate.net The this compound scaffold could serve as a starting point for the creation of such hybrids, potentially leading to compounds with improved efficacy and reduced toxicity.
Computational and in silico methods are expected to play an increasingly important role in the rational design of new quinoline derivatives. Molecular modeling and quantitative structure-activity relationship (QSAR) studies can help in predicting the biological activity and pharmacokinetic properties of novel compounds, thus guiding synthetic efforts towards the most promising candidates.
Furthermore, exploring the diverse chemical space around the this compound core by introducing a variety of substituents and functional groups could lead to the discovery of compounds with novel biological activities or material properties. The development of high-throughput screening methods will be essential to evaluate the large libraries of compounds that can be generated. The ultimate goal is to leverage the versatility of the quinoline scaffold to develop new molecules that address unmet needs in medicine and technology. nih.gov
Q & A
Q. What are the reliable synthetic routes for 4,5,8-Trimethyl-6-nitroquinoline, and how can reaction conditions be optimized for yield and purity?
A common method involves nitration of pre-functionalized quinoline derivatives. For example, nitration at the 6-position can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperatures (0–5°C) to minimize side reactions. Optimization includes monitoring reaction progress via TLC and quenching with ice-water to isolate the nitro product . Pre-functionalization of the quinoline core with methyl groups (at 4,5,8-positions) requires sequential alkylation steps, where regioselectivity is controlled by steric and electronic directing effects .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm methyl group positions and nitro substitution patterns. Aromatic protons adjacent to nitro groups typically show deshielding (δ 8.5–9.0 ppm).
- X-ray diffraction : Single-crystal X-ray analysis resolves molecular geometry, including bond angles (e.g., O–N–C angles ≈117–120°) and planarity of the quinoline ring system. Twinning in crystals, as observed in related nitroquinolines, may require careful data refinement .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula, with fragmentation patterns indicating nitro group stability .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for this compound derivatives?
Discrepancies often arise from variations in assay conditions or impurity profiles. To resolve these:
- Reproducibility checks : Adhere to NIH preclinical guidelines (e.g., detailed reporting of solvent, concentration, and cell lines) .
- Purity validation : Use HPLC with UV/Vis detection (λ = 254 nm) to confirm >95% purity, as impurities <5% can significantly alter bioactivity .
- Structural analogs : Compare data with structurally similar compounds (e.g., 4-Chloro-6-(trifluoromethoxy)quinoline) to identify substituent-dependent trends .
Q. What computational and experimental strategies are effective for studying the interaction of this compound with biological targets?
- Docking studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., p38α MAP kinase), focusing on nitro group hydrogen bonding and methyl group hydrophobic interactions .
- Isothermal titration calorimetry (ITC) : Quantify binding affinities (K) under physiological pH and ionic strength. For example, nitroquinolines often exhibit K values in the µM range due to strong π-π stacking .
- Mutagenesis assays : Engineer target proteins to validate key binding residues identified computationally .
Q. How can researchers mitigate challenges in crystallizing this compound for structural studies?
Crystallization difficulties stem from nitro group polarity and methyl group steric hindrance. Strategies include:
- Solvent screening : Use mixed solvents (e.g., DCM/hexane) to balance polarity.
- Co-crystallization : Add co-formers (e.g., carboxylic acids) to enhance lattice stability via hydrogen bonding .
- Temperature gradients : Slow cooling (0.1°C/min) from saturated solutions promotes single-crystal growth .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of nitroquinoline derivatives?
Q. How should researchers handle safety concerns related to the nitro group in this compound?
- Explosivity risk : Avoid grinding dry nitro compounds; use wet crystallization or ball-milling in inert solvents .
- Toxicity mitigation : Follow GHS guidelines (H315, H319, H335) by using fume hoods, nitrile gloves, and emergency eyewash stations .
Data Interpretation and Reproducibility
Q. What are the best practices for reconciling conflicting spectral data (e.g., NMR shifts) across studies?
Q. How can batch-to-batch variability in synthetic yields be minimized?
- Process control : Monitor reaction parameters (temperature, stirring rate) in real-time using inline sensors.
- Catalyst optimization : Screen catalysts (e.g., FeCl vs. AlCl) for alkylation steps; AlCl often improves regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
